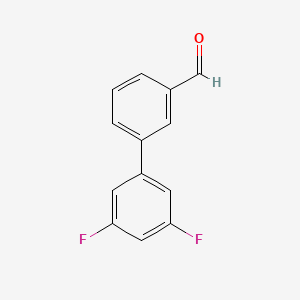

3-(3,5-Difluorophenyl)benzaldehyde

説明

3-(3,5-Difluorophenyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3,5-difluorophenyl group at the third position. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance stability and reactivity in cross-coupling reactions . While specific data on this compound are sparse in the provided evidence, its structural analogs and related halogenated benzaldehyde derivatives offer insights into its physicochemical behavior and applications.

特性

IUPAC Name |

3-(3,5-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCUWDBZWCZMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457614 | |

| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656306-74-0 | |

| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Chemistry: 3-(3,5-Difluorophenyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurological pathways.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, dyes, and advanced materials.

作用機序

The mechanism by which 3-(3,5-Difluorophenyl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 3-(3,5-Difluorophenyl)benzaldehyde and analogous compounds, focusing on substituent effects, physicochemical properties, and applications:

Key Findings:

Electron-Withdrawing Effects: Fluorine substituents in this compound increase its electrophilicity compared to non-halogenated benzaldehydes, facilitating nucleophilic aromatic substitution reactions. This contrasts with chlorinated analogs (e.g., 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde), where bulkier Cl atoms may sterically hinder reactivity despite similar electronic effects .

Solubility and logP : The compound’s moderate logP (inferred from fluorinated esters in ) suggests balanced lipophilicity, making it suitable for medicinal chemistry applications. In contrast, hydroxylated analogs like 3,5-Difluoro-2-hydroxybenzaldehyde exhibit higher water solubility, favoring aqueous-phase reactions .

Stability : Fluorinated benzaldehydes generally demonstrate superior thermal and oxidative stability compared to their chlorinated or hydroxylated counterparts, a critical factor in high-temperature synthetic processes .

生物活性

3-(3,5-Difluorophenyl)benzaldehyde, also known as 3,5-difluorobenzaldehyde, is an aromatic aldehyde that has garnered interest in various fields of medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of fluorine substituents on the phenyl ring, contributes to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

- IUPAC Name : this compound

- CAS Number : 656306-74-0

- Molecular Formula : C13H9F2O

- Molecular Weight : 220.21 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound exhibits several pharmacological properties, including antibacterial and antitumor activities.

Antibacterial Activity

Research has indicated that this compound possesses significant antibacterial properties. In a study evaluating a series of substituted benzaldehydes for their antimicrobial effects, the difluorobenzaldehyde derivative demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 2.0 to 4.3 µM, showcasing its effectiveness compared to standard antibiotics .

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. A study on the synthesis of various benzaldehyde derivatives revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified using IC50 values ranging from 10 to 20 µM across different cancer types .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

- DNA Interaction : Molecular docking studies suggest that it can bind to DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Antibacterial Effects : A systematic evaluation of various benzaldehyde derivatives showed that those with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity due to increased electrophilicity .

- Antitumor Efficacy : In vitro studies demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models when administered at specific dosages over a defined period .

Data Summary

準備方法

Method Overview

One of the most direct and industrially relevant methods to prepare 3,5-difluorobenzaldehyde (a key intermediate for 3-(3,5-difluorophenyl)benzaldehyde synthesis) is the liquid-phase continuous oxidation of 3,5-difluorotoluene . This method uses hydrogen peroxide as the oxidant and a catalyst system composed of cobalt, molybdenum, and bromine metal ion complexes in a monocarboxylic acid solvent. The reaction is conducted in a tubular microchannel reactor under controlled temperature and flow conditions.

Reaction Conditions and Results

- Substrate: 3,5-Difluorotoluene

- Oxidant: Hydrogen peroxide (H₂O₂)

- Catalyst: Metal ion complexes of cobalt, molybdenum, and bromine

- Solvent: Monocarboxylic acid (e.g., acetic acid)

- Reactor: Tubular microchannel reactor with continuous heat exchange

- Temperature: 50°C

- Residence time: 60 seconds

- Flow rates: 3,5-difluorotoluene-acetic acid solution at 5.33 mL/min; H₂O₂-acetic acid solution at 10.67 mL/min

- Molar ratios: n(H₂O₂):n(3,5-difluorotoluene) = 2:1; n(cobalt acetate):n(3,5-difluorotoluene) = 0.005:1; n(sodium bromide):n(3,5-difluorotoluene) = 0.005:1

Performance Metrics

| Parameter | Value |

|---|---|

| Conversion of 3,5-difluorotoluene | 31.3% |

| Yield of 3,5-difluorobenzaldehyde | 24.1% |

| Product state | Colorless to pale yellow liquid |

| Melting point | 17°C |

| Boiling point | 61-63°C |

| Flash point | 50°C |

This method offers a continuous and scalable approach with moderate yield and selectivity, suitable for industrial applications in fine chemical synthesis such as dyes, pesticides, and pharmaceutical intermediates.

Synthesis via Chlorination and Hydrolysis Route

Method Overview

Another classical approach involves the chlorination of 3,5-difluorotoluene to form 3,5-difluorobenzyl chloride , followed by hydrolysis to yield 3,5-difluorobenzaldehyde. This multi-step process is well-established but involves handling chlorinating agents and requires careful control of reaction conditions to avoid over-chlorination or side reactions.

Reaction Steps

- Chlorination: 3,5-difluorotoluene is chlorinated to produce 3,5-difluorobenzyl chloride.

- Hydrolysis: The benzyl chloride intermediate undergoes hydrolysis to form 3,5-difluorobenzaldehyde.

This method is widely used but less favored in modern green chemistry contexts due to the use of chlorinating reagents and generation of chlorinated waste.

Modular One-Pot Synthesis of Diaryl Compounds Including 3,5-Diarylbenzaldehydes

Method Overview

Recent advances have demonstrated one-pot, two-component modular syntheses where hydrazones derived from aryl aldehydes react with substituted acetophenones to form diarylpyrazoles, with 3,5-diarylbenzaldehydes as key intermediates. Although this method is more focused on downstream heterocyclic synthesis, it provides a route to access 3,5-diarylbenzaldehyde derivatives under mild conditions.

Reaction Conditions

- Solvent: Ethanol

- Temperature: Room temperature stirring followed by reflux

- Reaction time: 15-30 minutes for complete consumption of starting materials

- Workup: Extraction and chromatographic purification

Yield and Purity

- Yields range from 30% to moderate improvements with increased equivalents of reactants.

- The structure of products confirmed by X-ray crystallography and NMR spectroscopy.

This method is valuable for synthesizing functionalized 3,5-diarylbenzaldehydes with potential for further elaboration in medicinal chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Continuous oxidation of 3,5-difluorotoluene | 3,5-Difluorotoluene, H₂O₂, Co/Mo/Br catalyst | 50°C, tubular microreactor, 60 s residence | 24.1 | Continuous, scalable, moderate yield |

| Chlorination and hydrolysis | 3,5-Difluorotoluene, chlorinating agent | Multi-step, controlled chlorination | Variable | Classical method, uses chlorinating agents |

| One-pot modular synthesis | Hydrazones of aryl aldehydes, acetophenones | EtOH, reflux, 15-30 min | ~30-40 | Useful for diaryl derivatives synthesis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,5-Difluorophenyl)benzaldehyde, and what challenges are associated with its purification?

- Methodological Answer : A widely used method involves Friedel-Crafts acylation of 1,3,5-trifluorobenzene with benzaldehyde derivatives under Lewis acid catalysis (e.g., AlCl₃). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between 3,5-difluorophenylboronic acid and bromobenzaldehyde precursors are employed. Purification challenges arise due to the compound’s sensitivity to oxidation and the presence of regioisomers. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) are standard, but care must be taken to avoid decomposition .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (~10 ppm) and fluorine-induced deshielding of aromatic protons.

- ¹⁹F NMR : Confirms the presence and position of fluorine atoms.

- IR Spectroscopy : Identifies the carbonyl stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (via SHELX software): Resolves ambiguities in stereochemistry or crystal packing .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine activates the aldehyde group toward nucleophilic attack (e.g., Grignard or Wittig reactions). However, steric hindrance from the 3,5-difluorophenyl group may reduce reaction rates. Comparative studies with non-fluorinated analogs (e.g., 3,5-dimethylbenzaldehyde) show enhanced electrophilicity but require optimized reaction temperatures and solvent polarity (e.g., THF vs. DMF) .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data when characterizing this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or inconsistent melting points) may arise from polymorphism or residual solvents. Strategies include:

- Dynamic NMR to assess rotational barriers in the aldehyde group.

- PXRD (powder X-ray diffraction) to identify crystalline phases.

- Computational validation (DFT calculations) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are employed to resolve steric hindrance issues in the synthesis of this compound derivatives?

- Methodological Answer : Steric hindrance from the 3,5-difluorophenyl group complicates reactions at the ortho positions. Solutions include:

- Directed ortho-metalation using directing groups (e.g., -OMe or -COOR).

- Microwave-assisted synthesis to enhance reaction kinetics.

- Bulky ligands in catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) to improve regioselectivity .

Q. What are the implications of using different crystallization solvents on the polymorphic forms of this compound?

- Methodological Answer : Solvent polarity (e.g., ethanol vs. acetone) affects crystal packing. For example:

- Ethanol : Favors a monoclinic polymorph with higher thermal stability (confirmed via DSC).

- Acetone : Yields a metastable orthorhombic form prone to phase transitions.

Systematic screening using High-Throughput Crystallization (HT-XRD) and computational modeling (e.g., Mercury CSD) is recommended to map polymorph landscapes .

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electron-rich sites. For example:

- Electrophilic bromination favors the para position to the aldehyde group due to fluorine’s deactivating meta-directing effect.

- Validation via Hammett plots comparing reaction rates with substituent constants (σ values) .

Applications in Drug Development

Q. What are the typical applications of this compound in pharmaceutical research?

- Methodological Answer : This compound serves as a key intermediate in fluorinated drug candidates , such as kinase inhibitors or protease antagonists. Its fluorine atoms enhance metabolic stability and blood-brain barrier penetration. Case studies include its use in synthesizing 3,5-difluorophenyl-containing β-lactams (antibacterial agents) and fluorinated NSAID precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。